molecular formula C18H20N4OS B3201766 N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide CAS No. 1020488-07-6

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide

Cat. No. B3201766
CAS RN: 1020488-07-6
M. Wt: 340.4 g/mol
InChI Key: GGWSAFTZDVDZQW-UHFFFAOYSA-N
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Description

“N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide” is a complex organic compound containing several functional groups including a pyrazole ring, a thiazole ring, a phenyl ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The thiazole ring could be synthesized through a condensation reaction of an alpha-halo ketone with thioamide . The amide group could be introduced through a reaction with an acid chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with the phenyl ring and the amide group. These groups would likely contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the various functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The pyrazole and thiazole rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Advantages and Limitations for Lab Experiments

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide has several advantages for use in lab experiments, including its ability to induce Parkinson's disease-like symptoms in animals, making it a valuable tool for studying the disease and developing new treatments. However, there are also limitations to its use, including the fact that it is a toxic compound that can be dangerous to handle and requires careful handling and disposal.

Future Directions

There are several future directions for research on N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide, including the development of new treatments for Parkinson's disease, the investigation of its potential applications in other neurological disorders, and the exploration of its effects on other biochemical pathways in the body. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is in the treatment of neurological disorders such as Parkinson's disease. This compound has been found to induce Parkinson's disease-like symptoms in animals, making it a valuable tool for studying the disease and developing new treatments.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2,2-dimethyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-10-15(20-16(23)18(2,3)4)22(21-12)17-19-14(11-24-17)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWSAFTZDVDZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
Reactant of Route 2
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
Reactant of Route 3
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
Reactant of Route 4
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
Reactant of Route 5
Reactant of Route 5
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
Reactant of Route 6
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide

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